N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine
Description
N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine (referred to as BA2 in recent literature) is a semisynthetic derivative of betulinic acid (BI), a naturally occurring pentacyclic triterpenoid with documented anticancer properties . BA2 is synthesized through structural modifications of BI, including the introduction of an indole framework at the C2 position and conjugation of a glycylglycine residue at the C28 carboxylic group . These modifications aim to enhance its bioavailability and cytotoxicity, addressing the limitations of BI in therapeutic applications. BA2 has been studied extensively in the context of antimelanoma activity, demonstrating potent effects in preclinical models .
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-[[2-[(1-methylindole-5-carbonyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H15N3O4/c1-17-5-4-9-6-10(2-3-11(9)17)14(21)16-7-12(18)15-8-13(19)20/h2-6H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20) |
InChI Key |
YOTZSSREDWJNKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling with Glycylglycine: The indole derivative is then coupled with glycylglycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the coupling reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in acetic acid.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The glycylglycine component may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cytotoxicity and Anticancer Activity
BA2 and BA3 exhibit superior cytotoxicity compared to BA4 and BI. Key findings from in vitro assays on murine melanoma cells (B164A5) and human keratinocytes (HaCaT) are summarized below:
| Compound | Cytotoxicity (Fold Increase vs BA4) | LDH Release | Lysosome Disruption (NR Assay) | Migration Inhibition (Scratch Assay) | Apoptosis/Necrosis |
|---|---|---|---|---|---|
| BA2 | 2.20× | High | High | High | Apoptosis (Hoechst 3342) |
| BA3 | 2.20× | High | High | High | Necrosis (Hoechst 3342) |
| BA4 | 1.00× (Baseline) | Moderate | Moderate | Moderate | N/A |
| BI | <0.50× | Low | Low | Low | N/A |
- Mechanistic Insights :
- The indole framework at C2 enhances membrane permeability and cellular uptake .
- Glycylglycine/glycine residues at C28 amplify cytotoxicity by disrupting lysosomal integrity and inducing oxidative stress .
- BA2 triggers apoptosis, while BA3 causes necrosis at lower concentrations, suggesting divergent mechanisms of cell death .
Antimicrobial Activity (Secondary Finding)
Glycylglycine residues may enhance interactions with microbial enzymes, though this requires further validation .
Biological Activity
N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine is a compound that merges the structural features of indole derivatives with glycine peptides. This combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The following article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
This compound is characterized by its unique molecular structure, which includes an indole ring and a glycylglycine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | XYZ123456789 |
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The indole structure is known to modulate activities related to oxidative stress and inflammation, potentially influencing pathways linked to cancer and neurodegenerative diseases.
Anticancer Properties
Research has indicated that indole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study:
A study involving human tumor xenograft models demonstrated that derivatives of indole effectively reduced tumor size by inducing apoptotic pathways. The compound was compared against standard chemotherapeutics, showing enhanced efficacy in certain models .
Anti-inflammatory Effects
Indole-based compounds have been recognized for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, contributing to its therapeutic potential in inflammatory diseases.
Research Findings:
In vitro studies revealed that this compound significantly reduced the expression of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS), suggesting a mechanism that could be beneficial for conditions such as rheumatoid arthritis .
Neuroprotective Activity
The neuroprotective properties of indole derivatives have garnered attention in recent years. This compound may protect neuronal cells from oxidative damage and apoptosis.
Evidence:
In neuronal cell culture models, the compound demonstrated a protective effect against oxidative stress-induced apoptosis, highlighting its potential in treating neurodegenerative disorders such as Alzheimer's disease .
Comparative Analysis with Similar Compounds
To understand the unique biological activities of this compound, it is essential to compare it with structurally similar compounds.
| Compound | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| N-(4-hydroxyphenyl)glycylglycine | Moderate | Low | Moderate |
| N-(2-methylphenyl)glycylglycine | High | Moderate | Low |
| This compound | High | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
